

analytical techniques for 4-(Difluoromethyl)pyridin-2-amine characterization

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Compound of Interest

Compound Name: 4-(Difluoromethyl)pyridin-2-amine

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A Comprehensive Guide to the Analytical Characterization of 4-(Difluoromethyl)pyridin-2-amine

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is paramount. **4-(Difluoromethyl)pyridin-2-amine** is a key building block in the synthesis of various pharmaceutically active compounds. Its unique difluoromethyl group significantly influences its chemical properties and, consequently, the analytical techniques required for its characterization. This guide provides an objective comparison of the primary analytical methods for the characterization of **4-(Difluoromethyl)pyridin-2-amine**, with 2-amino-4-methylpyridine serving as a non-fluorinated analogue for comparative analysis.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for **4-(Difluoromethyl)pyridin-2-amine** and its non-fluorinated counterpart, 2-amino-4-methylpyridine.

Table 1: Comparison of NMR Spectroscopic Data

Analytical Method	4-(Difluoromethyl)pyridin-2-amine	2-amino-4-methylpyridine	Key Differences and Rationale
¹ H NMR (in DMSO-d ₆)	Pyridine Protons: δ 8.27 (d), 6.94 (d), 6.92 (s) ppmCHF ₂ Proton: δ 7.03 (t, ² J _{H,F} = 55.3 Hz) ppmAmine Protons: δ 9.81 (s) ppm[1]	Pyridine Protons: δ 7.81 (d), 6.37 (d), 6.20 (s) ppmMethyl Protons: δ 2.16 (s) ppmAmine Protons: δ 4.68 (s) ppm[2]	The difluoromethyl group in the fluorinated compound results in a characteristic triplet for the CHF ₂ proton due to coupling with the two fluorine atoms. This coupling is absent in the methyl analogue. The electron-withdrawing nature of the CHF ₂ group also influences the chemical shifts of the aromatic protons.
¹³ C NMR (in DMSO-d ₆)	Pyridine Carbons: δ 161.7, 148.9, 111.7 (t), 103.1 (t) ppmC-CHF ₂ Carbon: δ 143.7 (t, ² J _{C,F} = 22.9 Hz) ppmCHF ₂ Carbon: δ 113.7 (t, ¹ J _{C,F} = 237.6 Hz) ppm[1]	Pyridine Carbons: δ 158.9, 148.0, 112.9, 105.1 ppmC-CH ₃ Carbon: δ 147.5 ppmMethyl Carbon: δ 20.7 ppm	The most significant difference is the presence of carbon-fluorine coupling in the ¹³ C NMR spectrum of 4-(difluoromethyl)pyridin-2-amine. The carbon of the CHF ₂ group appears as a triplet with a large coupling constant, and the adjacent ring carbon also shows a triplet with a smaller coupling constant.

^{19}F NMR (in DMSO-
 d_6)

δ -114.73 (s, 2F)
ppm[1]

Not Applicable

This technique is specific for fluorine-containing compounds and provides a clear signal for the two fluorine atoms in the difluoromethyl group.

Table 2: Comparison of Chromatographic and Mass Spectrometric Data

Analytical Method	4-(Difluoromethyl)pyridin-2-amine	2-amino-4-methylpyridine	Key Differences and Rationale
HPLC Purity	tR = 5.52 min (99.3% purity)[1]	Purity >98.0% (GC)	While direct comparison of retention times is method-dependent, both compounds can be effectively analyzed by HPLC for purity assessment. The polarity difference due to the CHF ₂ group versus the CH ₃ group will influence retention times on a given column.
Mass Spectrometry (MS)	NSI-HRMS (m/z): [M+H] ⁺ calcd for C ₆ H ₇ F ₂ N ₂ : 145.0577; found, 145.0574[1]	EI-MS (m/z): Molecular Ion [M] ⁺ at 108. Fragments at 80, 53, etc.[3]	The molecular ion peak in the mass spectrum is the most direct indicator of the compound's identity, with a clear mass difference of 36 amu between the fluorinated and non-fluorinated analogues, corresponding to the replacement of CH ₃ with CHF ₂ . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the

elemental
composition.

Gas Chromatography (GC)	Amenable to GC analysis, potentially with derivatization.[2] [4]	Can be analyzed by GC.	Both compounds are sufficiently volatile for GC analysis. The choice between GC and HPLC often depends on the sample matrix and the need for derivatization.
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Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of the analyte.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the range of -2 to 12 ppm.
- ¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- ¹⁹F NMR Protocol (for **4-(Difluoromethyl)pyridin-2-amine**): Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral width should be set to encompass the expected chemical shift of the difluoromethyl group.

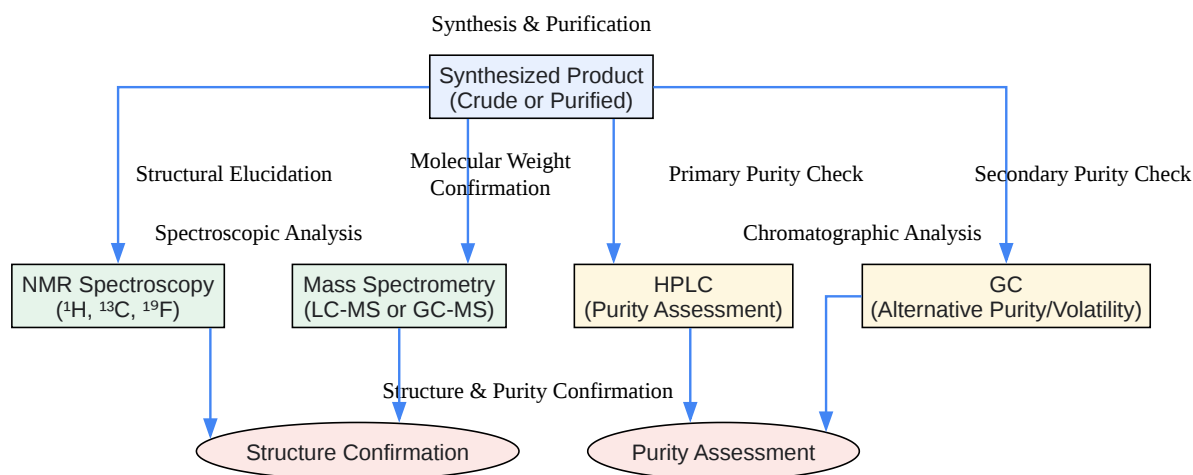
High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify impurities.
- Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
- Protocol: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)

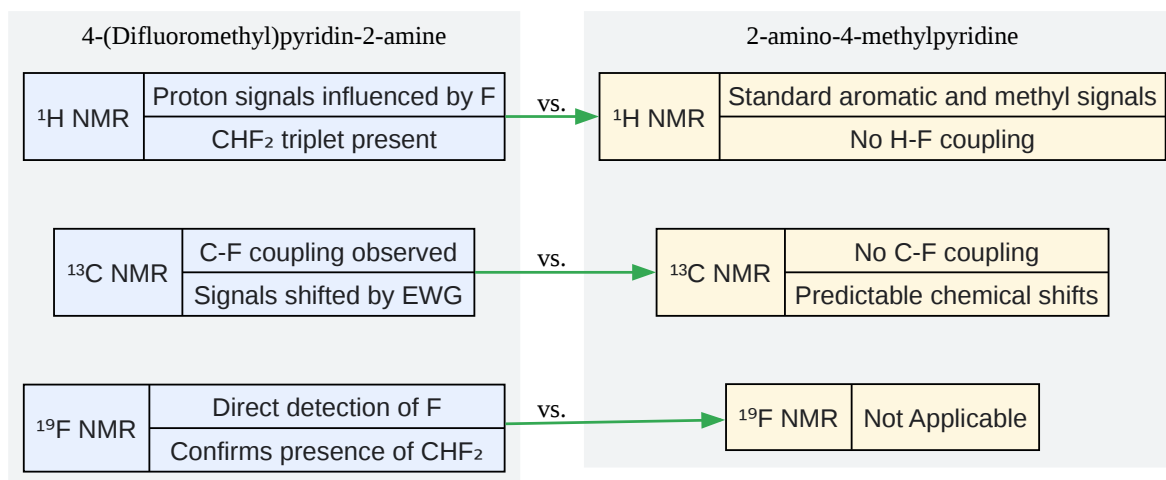
- Objective: To confirm the molecular weight and elemental composition of the compound.
- Instrumentation: A mass spectrometer, often coupled to an HPLC (LC-MS) or GC (GC-MS) system.
- Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
- Protocol: Introduce the sample into the mass spectrometer. For ESI, the sample is typically dissolved in a solvent mixture such as acetonitrile/water. For EI, the sample is vaporized. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion (for ESI) or the molecular ion $[M]^+$ (for EI). For structural confirmation, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.

Mandatory Visualization



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Caption: Experimental workflow for the characterization of **4-(Difluoromethyl)pyridin-2-amine**.



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Caption: Logical comparison of NMR techniques for fluorinated vs. non-fluorinated analogues.

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